molecular formula C10H10FNO3 B12520431 6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran

6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran

Katalognummer: B12520431
Molekulargewicht: 211.19 g/mol
InChI-Schlüssel: LQAYGBZMHMDBMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C10H10FNO3 and a molecular weight of 211.19 g/mol . This compound is characterized by the presence of a fluorine atom, two methyl groups, and a nitro group attached to a dihydrobenzofuran ring. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

The synthesis of 6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran involves several steps:

    Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.

    Reduction: The acyl group is then reduced to an alkane.

Analyse Chemischer Reaktionen

6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand the interactions of fluorinated compounds with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The presence of the fluorine and nitro groups can influence its reactivity and interactions with biological molecules. detailed studies on its exact mechanism of action are limited .

Vergleich Mit ähnlichen Verbindungen

6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran can be compared with other similar compounds such as:

The presence of both the fluorine and nitro groups in this compound makes it unique and valuable for specific research applications.

Eigenschaften

Molekularformel

C10H10FNO3

Molekulargewicht

211.19 g/mol

IUPAC-Name

6-fluoro-2,2-dimethyl-5-nitro-3H-1-benzofuran

InChI

InChI=1S/C10H10FNO3/c1-10(2)5-6-3-8(12(13)14)7(11)4-9(6)15-10/h3-4H,5H2,1-2H3

InChI-Schlüssel

LQAYGBZMHMDBMG-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2=CC(=C(C=C2O1)F)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.